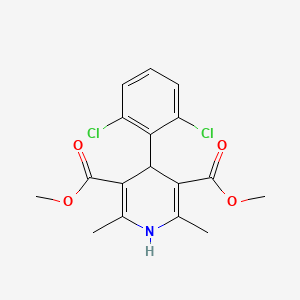![molecular formula C17H21F3N2O2 B5337870 1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine](/img/structure/B5337870.png)
1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine is not fully understood. However, it is believed to exert its antitumor effects through the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, it may inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has shown potential as an antioxidant and has been found to modulate the immune system. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain contexts.
Direcciones Futuras
There are several potential future directions for research on 1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine. One area of focus could be the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential targets for its therapeutic effects. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine involves the reaction of 1-allylpiperazine with 3-(trifluoromethyl)phenol and 2-bromoacetylpropionyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Aplicaciones Científicas De Investigación
1-allyl-4-{2-[3-(trifluoromethyl)phenoxy]propanoyl}piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to reduce inflammation in animal models.
Propiedades
IUPAC Name |
1-(4-prop-2-enylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c1-3-7-21-8-10-22(11-9-21)16(23)13(2)24-15-6-4-5-14(12-15)17(18,19)20/h3-6,12-13H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCHQRRYJRMSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~4~-(2-methoxyethyl)-7-[3-(1H-pyrrol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5337788.png)
![6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5337806.png)
![10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B5337811.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5337818.png)
![N-cyclopropyl-1-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5337822.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5337824.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5337832.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5337833.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5337839.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)acrylate](/img/structure/B5337843.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5337852.png)
![N-cyclopropyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5337859.png)
![7-acetyl-3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337863.png)

